N-(2-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5OS/c22-17-4-1-2-5-19(17)24-20(28)14-29-21-11-10-18(25-26-21)15-6-8-16(9-7-15)27-13-3-12-23-27/h1-13H,14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZBNTVQUUFVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the 2-fluorophenylamine, which is then reacted with 6-(4-pyrazol-1-ylphenyl)pyridazine-3-thiol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired sulfanylacetamide linkage. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a particular metabolic pathway. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Kinase Inhibition
The pyridazine-pyrazole scaffold in N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine () has demonstrated inhibitory activity against glycogen synthase kinase 3 (GSK-3).
Anti-Exudative Activity
Compounds like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide () exhibit anti-exudative effects in rodent models.
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
Biological Activity
N-(2-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: CHFNS. It features a fluorophenyl group, a pyridazine moiety, and a pyrazole ring, which are known for their biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the pyridazine ring through condensation reactions.
- Introduction of the pyrazole moiety via cyclization.
- Final acetamide formation through acylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes its activity against selected cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Inhibition of Aurora-A kinase |
| Hep-2 | 3.25 | Cell cycle arrest at SubG1/G1 phase |
These results indicate that the compound may serve as a lead candidate for further development in cancer therapy, particularly due to its low IC values suggesting high potency.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise as a neuroprotective agent. It has been investigated for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Alzheimer's:
| Compound | MAO-A IC (µM) | MAO-B IC (µM) | Selectivity Index |
|---|---|---|---|
| N-(2-fluorophenyl)-2-{...} | 1.57 | 4.19 | 120.8 |
The selectivity for MAO-B suggests that this compound could be beneficial in treating conditions characterized by neurodegeneration without significant toxicity to healthy cells.
Case Studies
Several case studies have explored the efficacy of similar compounds with structural similarities to this compound:
- Pyrazole Derivatives in Cancer Treatment : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, reinforcing the potential therapeutic role of compounds containing pyrazole rings in oncology .
- Neuroprotective Properties : Research into related compounds indicated that they could mitigate oxidative stress in neuronal cells, providing a protective effect against neurodegenerative processes .
Q & A
Q. What synthetic strategies are recommended for preparing N-(2-fluorophenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Substitution reactions under alkaline conditions to introduce pyridazine and pyrazole moieties (similar to methods in ).
- Condensation reactions using catalysts like pyridine and zeolite-Y (H-form) to couple acetamide and aryl-thiol intermediates .
- Purification via recrystallization (ethanol) and validation by HPLC (≥98% purity) .
- Key Considerations : Optimize reaction time (e.g., 5–8 hr reflux) and stoichiometry (equimolar ratios) to minimize side products.
Q. How can the molecular structure of this compound be validated?
- Methodological Answer :
- X-ray crystallography (e.g., SHELX programs) for 3D structure determination, with R-factors ≤0.05 for high confidence .
- Spectroscopic techniques :
- ¹H/¹³C NMR for functional group verification (e.g., fluorophenyl protons at δ 7.1–7.3 ppm).
- FT-IR to confirm sulfanyl (C–S–C) stretches (~600–700 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. What analytical methods are used to assess purity and stability?
- Methodological Answer :
- HPLC with C18 columns (acetonitrile/water mobile phase) for purity assessment (retention time ~8–10 min) .
- Thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition >200°C indicates suitability for high-temperature studies) .
Advanced Research Questions
Q. How can hydrogen-bonding patterns influence the compound’s crystallographic packing?
- Methodological Answer :
- Use graph-set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D(2) motifs for N–H···O interactions).
- SHELXL refinement can model directional H-bonds, with bond lengths (2.8–3.2 Å) and angles (150–170°) critical for stabilizing crystal lattices .
- Example : Pyridazine N-atoms may act as H-bond acceptors with fluorophenyl protons, forming layered structures .
Q. How to resolve contradictions in crystallographic data during refinement?
- Methodological Answer :
- Cross-validation : Split datasets (e.g., Rfree vs. Rwork) to detect overfitting .
- Twinning analysis : Use SHELXD to identify pseudo-merohedral twinning, common in sulfanyl-containing compounds .
- Validation tools : Check PLATON alerts for missed symmetry or disordered regions .
Q. What strategies improve synthetic yield in multi-step reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, catalyst loading) .
- Flow chemistry : Continuous reactors enhance mixing and reduce side reactions in exothermic steps (e.g., alkylation) .
- Catalyst screening : Zeolite-Y (H-form) improves regioselectivity in pyridazine-thiol coupling .
Key Challenges & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
